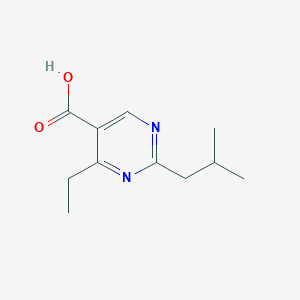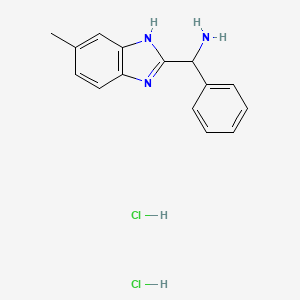
1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring, a phenyl group, and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the benzodiazole ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst.
Attachment of the Phenylmethanamine Group: The phenylmethanamine group is attached to the benzodiazole ring through a nucleophilic substitution reaction, where the amine group reacts with a suitable leaving group on the benzodiazole ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodiazole or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanol
- 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanone
- 1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethane
Uniqueness
1-(5-methyl-1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C15H17Cl2N3 |
|---|---|
分子量 |
310.2 g/mol |
IUPAC名 |
(6-methyl-1H-benzimidazol-2-yl)-phenylmethanamine;dihydrochloride |
InChI |
InChI=1S/C15H15N3.2ClH/c1-10-7-8-12-13(9-10)18-15(17-12)14(16)11-5-3-2-4-6-11;;/h2-9,14H,16H2,1H3,(H,17,18);2*1H |
InChIキー |
ARVYRXDTCXDUJZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



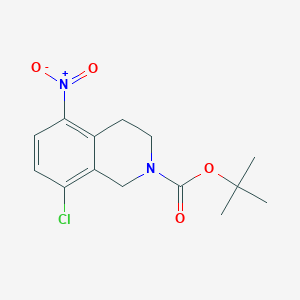
![2-Ethynyl-7,7-difluorospiro[3.5]nonane](/img/structure/B13517975.png)



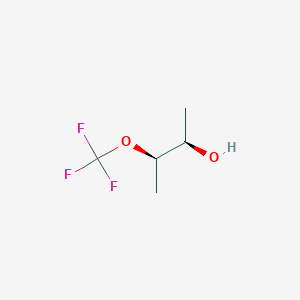
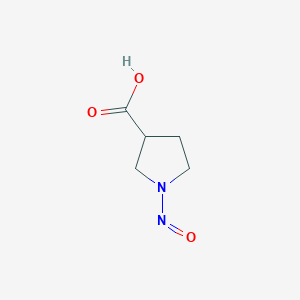
![benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate](/img/structure/B13518009.png)
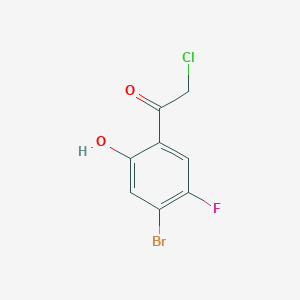
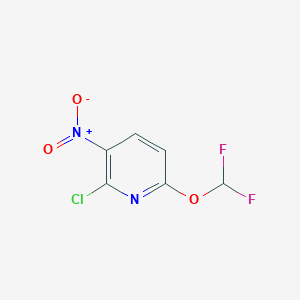
![1-{5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13518025.png)
